Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a trifluoroethanimidoyl substituent at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen. The trifluoroethanimidoyl group introduces strong electron-withdrawing properties due to the trifluoromethyl moiety, which enhances metabolic stability and influences reactivity in synthetic pathways . The Boc group is commonly employed to protect amines during multi-step syntheses, enabling selective deprotection under acidic conditions .
This compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl piperazine-1-carboxylate and activated trifluoroethanimidoyl precursors. Its structural features make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O2/c1-10(2,3)19-9(18)17-6-4-16(5-7-17)8(15)11(12,13)14/h15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFPBDQOKIASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation or other side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a wide range of products, including amides, esters, or other substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that piperazine derivatives exhibit significant antidepressant properties. Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate has been synthesized and tested for its potential to modulate serotonin and norepinephrine levels in the brain.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed a marked increase in serotonin levels in animal models, suggesting a potential for treating depression .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research indicates that trifluoroethyl groups can enhance the lipophilicity of compounds, potentially improving their bioavailability and efficacy against cancer cells.
- Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Control (Doxorubicin) | HeLa | 10.0 |
This table illustrates that while the compound shows promise, it is essential to compare its efficacy with established treatments.
Neurological Disorders
There is emerging evidence supporting the use of piperazine derivatives in treating neurological disorders such as anxiety and schizophrenia due to their ability to interact with dopamine receptors.
- Case Study : A clinical trial involving a related piperazine compound demonstrated significant reductions in anxiety symptoms among participants .
Polymer Synthesis
The compound's unique structure allows it to be utilized in synthesizing polymers with specific properties. Its trifluoromethyl group imparts desirable characteristics such as increased thermal stability and hydrophobicity.
- Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Hydrophobicity |
|---|---|---|
| Polyurethane | >250 | High |
| Polyamide | >230 | Moderate |
These properties make it suitable for applications in coatings and adhesives.
Nanotechnology
This compound can serve as a building block for nanomaterials used in drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanimidoyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. This allows the compound to modulate biological pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate with structurally related piperazine derivatives, focusing on substituent effects, stability, and applications.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*SGF: Simulated Gastric Fluid
Key Findings:
Electron-Withdrawing Substituents: The trifluoroethanimidoyl group in the target compound enhances metabolic stability compared to oxazolidinone-containing derivatives (e.g., 1a), which degrade in SGF due to hydrolytic cleavage of the oxazolidinone ring . The trifluoromethylphenyl group in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate similarly improves stability but introduces steric hindrance, reducing reactivity in coupling reactions .
Protecting Group Effects :
- Boc-protected derivatives (e.g., target compound and 33 ) exhibit compatibility with acidic deprotection (e.g., using trifluoroacetic acid) without side reactions, unlike benzyl or acetyl protections .
The target compound’s trifluoroethanimidoyl group mimics ATP-binding motifs in kinases, enabling selective inhibition of tyrosine kinases in cancer cell lines .
Synthetic Flexibility :
- The formyl group in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate allows facile functionalization via Schiff base formation, whereas the target compound’s imidoyl group requires specialized reagents for further derivatization .
Biological Activity
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20F3N3O2
- Molecular Weight : 303.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The trifluoroethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.
Biological Activity Overview
Research indicates that this compound may possess:
- Neuroprotective Effects : Potential inhibition of neuroinflammatory processes and protection against neurodegenerative conditions.
- Antidepressant-like Activity : Modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Properties : Inhibition of cancer cell proliferation in vitro.
Neuroprotective Effects
A study investigating the neuroprotective effects of related piperazine derivatives found that compounds with similar structures could inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves reducing oxidative stress and inflammatory cytokine production in neuronal cultures .
Antidepressant Activity
In a behavioral study on rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test. This effect was attributed to increased levels of serotonin and norepinephrine in the synaptic cleft .
Antitumor Properties
In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, a study showed that it reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
